3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-methoxyethyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
CAS No.:
Cat. No.: VC15602558
Molecular Formula: C19H22N4O3S2
Molecular Weight: 418.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H22N4O3S2 |
|---|---|
| Molecular Weight | 418.5 g/mol |
| IUPAC Name | (5Z)-5-[[2-(2-methoxyethylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C19H22N4O3S2/c1-11(2)23-18(25)14(28-19(23)27)10-13-15(20-7-9-26-4)21-16-12(3)6-5-8-22(16)17(13)24/h5-6,8,10-11,20H,7,9H2,1-4H3/b14-10- |
| Standard InChI Key | APZNHWVESMOGII-UVTDQMKNSA-N |
| Isomeric SMILES | CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)C(C)C)NCCOC |
| Canonical SMILES | CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)C(C)C)NCCOC |
Introduction
The compound 3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-methoxyethyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule featuring a thiazolidine ring and a pyrido-pyrimidine core. This structure is notable for its potential therapeutic applications due to its diverse functional groups, which contribute to its biological activity and pharmacological properties.
Synthesis and Chemical Behavior
The synthesis of this compound typically involves multi-step organic reactions. Common methods include the use of thiazolidine derivatives and pyrimidine precursors, with an emphasis on optimizing reaction conditions for high yields and purity while adopting greener chemistry practices.
| Synthetic Step | Description |
|---|---|
| 1. Formation of Thiazolidine Ring | Cyclization reactions involving isopropyl and thioamide precursors. |
| 2. Pyrido-Pyrimidine Core Synthesis | Involves condensation reactions and nucleophilic substitutions. |
| 3. Final Assembly | Combining thiazolidine and pyrimidine components to form the final compound. |
Biological Activity and Potential Applications
Compounds with thiazolidine structures have been reported to exhibit antimicrobial, anticancer, and anti-inflammatory effects. The unique combination of thiazolidine and pyrimidinone functionalities in this compound may enhance its pharmacological profile, positioning it as a valuable candidate for further research in medicinal chemistry, particularly for treating fungal infections or metabolic disorders like diabetes.
| Biological Activity | Potential Application |
|---|---|
| Antimicrobial | Treatment of infections. |
| Anticancer | Cancer therapy. |
| Anti-inflammatory | Management of inflammation. |
Interaction Studies and Pharmacodynamics
Interaction studies focus on how this compound binds to specific receptors or enzymes. Techniques such as spectroscopy and chromatography are used to elucidate its pharmacodynamics, guiding further modifications to enhance efficacy.
Comparison with Similar Compounds
Several compounds share structural similarities with 3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-methoxyethyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. These include:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 3-Isopropyl-4-oxo-2-thioxo-1,3-thiazolidine | Thiazolidine core | Antimicrobial. |
| 2-(Benzylamino)-3-(Z)-(thiazolidine derivative) | Similar thiazolidine structure | Antifungal. |
| 4H-Pyrido[1,2-a]pyrimidin-4-one derivatives | Pyrimidinone core | Anticancer. |
These comparisons highlight the unique structural arrangement and potential applications of the compound in drug development.
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